An In-depth Technical Guide to Marbofloxacin Impurity B: Structure, Properties, and Analytical Control
An In-depth Technical Guide to Marbofloxacin Impurity B: Structure, Properties, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Marbofloxacin Impurity B, a critical process-related impurity and degradation product of the veterinary fluoroquinolone antibiotic, marbofloxacin. As a Senior Application Scientist, this document synthesizes key information on its chemical identity, physicochemical properties, formation pathways, and analytical methodologies for its effective control, grounded in scientific literature and regulatory context.
Chemical Identity and Physicochemical Properties
Marbofloxacin Impurity B, identified by the CAS Number 115551-41-2, is a significant related substance of Marbofloxacin.[1][2] Its formation is a key consideration in the manufacturing and stability studies of the active pharmaceutical ingredient (API).
Chemical Structure and Nomenclature
The chemical structure of Marbofloxacin Impurity B is characterized by a tricyclic core, distinct from the parent drug, marbofloxacin.
Chemical Structure:
Figure 1: Chemical Structure of Marbofloxacin Impurity B.
IUPAC Name: 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][1][3][4]benzoxadiazine-6-carboxylic acid.[1][5][6][7]
Synonyms: 6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid.[1]
Physicochemical Data Summary
A comprehensive understanding of the physicochemical properties of Marbofloxacin Impurity B is essential for developing appropriate analytical methods and for understanding its fate and behavior.
| Property | Value | Source |
| CAS Number | 115551-41-2 | [1][3][5][7][8][9] |
| Molecular Formula | C₁₂H₈F₂N₂O₄ | [1][3][5][7][8] |
| Molecular Weight | 282.20 g/mol | [1][3][5][8] |
| Appearance | Light yellow crystalline powder | [10] |
| Melting Point | Not Available (NA) | [9] |
| Solubility | Freely soluble in acetonitrile; Soluble in Methanol | [3][9] |
| pKa | Not Available | |
| logP | Not Available | |
| Storage | 2-8°C | [11] |
Spectral Data
Spectroscopic analysis is fundamental to the unequivocal identification and characterization of Marbofloxacin Impurity B. While complete spectral assignments are proprietary to reference standard manufacturers, key characteristic data has been reported.
-
¹H Nuclear Magnetic Resonance (¹H-NMR): Reported signals at δ 8.52, 4.41, and 2.98 ppm are indicative of specific protons within the molecule's unique tricyclic structure.[1] A full structural elucidation would require 2D-NMR techniques like COSY, HSQC, and HMBC to assign all proton and carbon signals definitively.[1]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands have been observed at approximately 1720 cm⁻¹ (C=O stretch of the carboxylic acid and ketone) and 1620 cm⁻¹ (C-F vibration).[1]
-
Mass Spectrometry (MS): The compound has a molecular weight of 282.20 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) studies would reveal characteristic fragmentation patterns, likely involving the loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the benzoxadiazine ring system, which are crucial for its specific identification in complex matrices.[1]
Formation and Synthesis
Marbofloxacin Impurity B can be formed during the synthesis of marbofloxacin and as a degradation product under various stress conditions.[1][8]
Synthetic Origin
The formation of Marbofloxacin Impurity B during the synthesis of the parent drug is often attributed to side reactions or incomplete cyclization steps. The generation of this impurity can be minimized by carefully controlling reaction parameters such as temperature, solvent polarity, and catalyst loading.[1]
Figure 2: Simplified schematic of Marbofloxacin Impurity B formation during synthesis.
Degradation Pathways
Forced degradation studies have shown that marbofloxacin can degrade to form Impurity B under hydrolytic, oxidative, and photolytic stress.[1]
-
Acid-Catalyzed Degradation: In acidic environments, marbofloxacin can undergo hydrolysis, leading to the formation of Impurity B.[1] This highlights the importance of pH control in the formulation and storage of marbofloxacin-containing products.
-
Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can also lead to the formation of Marbofloxacin Impurity B.[1]
-
Photodegradation: Marbofloxacin is susceptible to degradation upon exposure to light.[3][5] Studies have shown that photolysis can lead to the homolytic cleavage of the tetrahydrooxadiazine moiety of marbofloxacin, resulting in the formation of quinolinol-type products.[3][5] While not explicitly stated as forming Impurity B, this pathway indicates the molecule's photosensitivity.
Analytical Methodologies for Control
The robust control of Marbofloxacin Impurity B is a critical aspect of quality assurance for marbofloxacin drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A variety of HPLC methods have been developed for the analysis of marbofloxacin and its impurities. A validated, stability-indicating method is essential for accurately quantifying Marbofloxacin Impurity B.
Representative HPLC Method for Marbofloxacin and Impurities in Rabbit Tissues:
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | 12% Acetonitrile : 0.75% Formic Acid : 0.4% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 50 µL |
| Detection | UV at 295 nm |
This method demonstrated good precision with a Relative Standard Deviation (RSD) of 0.13% for replicate injections of a marbofloxacin standard solution. The retention time for marbofloxacin was 14.274 minutes. The limit of detection (LOD) and limit of quantification (LOQ) for marbofloxacin were 0.003 µg/mL and 0.01 µg/mL, respectively.[12]
Experimental Protocol: Sample Preparation from Rabbit Tissues
-
Homogenization: Homogenize 3 grams of tissue.
-
Extraction: Add 15 mL of an extraction solution (0.015 mol/L perchloric acid and 0.015 mol/L phosphoric acid in 50:50 water-methanol) and centrifuge at 15,000 rpm for 8 minutes.
-
Hydrolysis: Incubate the samples in a 50°C water bath for 90 minutes.
-
Centrifugation: Cool the samples to room temperature and centrifuge at 5,000 rpm for 10 minutes.
-
Injection: Transfer 50 µL of the supernatant to an autosampler vial for HPLC analysis.[12]
Figure 3: Workflow for the extraction of marbofloxacin and its impurities from tissue samples.
Toxicological Profile and Regulatory Landscape
The toxicological profile of drug impurities is a key determinant of their acceptable limits in pharmaceutical products.
Toxicology
A Material Safety Data Sheet (MSDS) for Marbofloxacin Impurity B indicates that comprehensive toxicological data is largely unavailable, with entries for potential health effects, carcinogenicity, teratogenicity, and other studies marked as "NIL" or "NA".[9] The product is intended for research and development use only.[9] The absence of detailed toxicological data necessitates stringent control of this impurity to low levels in the final drug product.
Regulatory Limits
Specific acceptance criteria for Marbofloxacin Impurity B are typically defined in the marketing authorization dossier for a given marbofloxacin product and are guided by pharmacopoeial monographs and regulatory guidelines (e.g., ICH Q3A/B). The European Pharmacopoeia (Ph. Eur.) monograph for "Marbofloxacin for veterinary use" (2233) utilizes a "Marbofloxacin impurity mixture A CRS" for system suitability, indicating that Impurity B is a known and controlled substance.[13][14] The exact limits are product-specific and are based on the qualification threshold of the impurity.
Conclusion and Future Perspectives
Marbofloxacin Impurity B is a well-characterized but unavoidable impurity in the production of marbofloxacin. Its control is a testament to the rigorous quality standards applied in modern pharmaceutical manufacturing. While its fundamental chemical properties are established, further research into its toxicological profile would be beneficial for a more comprehensive risk assessment. Additionally, the development and publication of more detailed analytical methods, including advanced spectroscopic data and fragmentation pathways, would be a valuable resource for the scientific community. The continued application of robust analytical techniques, such as the HPLC method detailed herein, is paramount for ensuring the safety and efficacy of marbofloxacin-based veterinary medicines.
References
-
PrepChem. Synthesis of 9,10-difluoro-3-methylene-7-oxo-2,3-dihydro-7H-pyrido-(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid. [Link]
-
Pharmaffiliates. Marbofloxacin-impurities. [Link]
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. Environmental science & technology, 44(12), 4564–4569. [Link]
-
ResearchGate. Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters | Request PDF. [Link]
-
PrepChem. Synthesis of 9-fluoro-2,3-dihydro-3-methyl-10-[3-[(methylamino)methyl]-1-pyrrolidinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. [Link]
-
Alentris Research Pvt. Ltd. Marbofloxacin EP Impurity B. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Pharmaffiliates. Marbofloxacin-impurities. [Link]
-
PubMed. Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. [Link]
-
Axios Research. Marbofloxacin-13C-d3. [Link]
-
QxMD. Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. [Link]
-
Pharmaffiliates. CAS No : 115551-41-2 | Product Name : Marbofloxacin - Impurity B (Freebase). [Link]
-
EDQM. 7 new Ph. Eur. reference standards and 14 replacement batches released in October 2022. [Link]
-
CABI Digital Library. Determination of marbofloxacin residues in Rabbit Tissues by HPLC. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. [Link]
-
Semantic Scholar. Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. [Link]
-
ResearchGate. Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. [Link]
-
ResearchGate. (PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. [Link]
-
CABI Digital Library. Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. [Link]
-
Human Metabolome Database. Showing metabocard for Marbofloxacin (HMDB0254332). [Link]
-
Wikipedia. Marbofloxacin. [Link]
-
RIVM. EUROPEAN PHARMACOPOEIA COMMISSION. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Marbofloxacin Impurity B | 115551-41-2 [smolecule.com]
- 3. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. chemicea.com [chemicea.com]
- 10. toku-e.com [toku-e.com]
- 11. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. 7 new Ph. Eur. reference standards and 14 replacement batches released in October 2022 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. rivm.nl [rivm.nl]


